molecular formula C22H27N3O3 B5580156 METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE

Cat. No.: B5580156
M. Wt: 381.5 g/mol
InChI Key: XKVMEUJFQYLNJH-UHFFFAOYSA-N
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Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a benzamide group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are often used in pharmaceuticals and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound . This could include investigating its potential use in pharmaceuticals or other areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the benzamide group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE
  • METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE
  • METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-24-11-13-25(14-12-24)20-10-9-18(22(27)28-3)15-19(20)23-21(26)17-7-5-16(2)6-8-17/h5-10,15H,4,11-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVMEUJFQYLNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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